(S)-N,N-Dimethylpiperidin-3-amine

Vue d'ensemble

Description

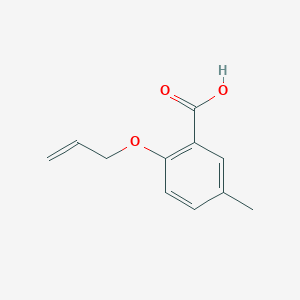

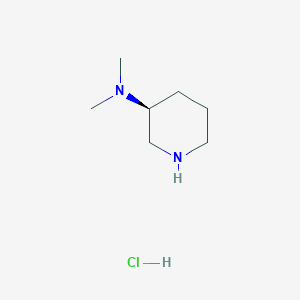

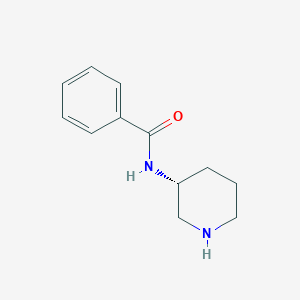

(S)-N,N-Dimethylpiperidin-3-amine, also known as DMPP, is a chemical compound that has been widely used in scientific research due to its unique properties. DMPP is a tertiary amine that belongs to the piperidine family and has a molecular weight of 142.24 g/mol. This compound has been used in various studies to investigate its mechanism of action and its potential applications in the field of biochemistry and physiology.

Applications De Recherche Scientifique

Corrosion Inhibition Properties Research by Babić-Samardžija, Khaled, and Hackerman (2005) investigated N-heterocyclic amines, including derivatives of piperidine, for their potential as corrosion inhibitors for iron in perchloric acid. Their findings indicated effective suppression of both cathodic and anodic processes of iron corrosion, primarily through adsorption on the surface following a Langmuir adsorption isotherm (Babić-Samardžija, Khaled, & Hackerman, 2005).

Polymer Chemistry and Material Science Mochizuki, Teranishi, and Ueda (1995) demonstrated the use of an amine photogenerator, which includes a derivative of dimethylpiperidine, in the synthesis of a novel photosensitive polyimide precursor. This compound showed effective isomerization from polyisoimide to polyimide, indicating its utility in material science, particularly in the development of photosensitive resins (Mochizuki, Teranishi, & Ueda, 1995).

Chemical Synthesis and Reaction Mechanisms Katritzky et al. (1997) explored the reaction of aliphatic amines, including N,N-dimethyl derivatives, with formic acid. Their study provides insights into the reactivity and chemical pathways of these amines, contributing to a deeper understanding of organic synthesis and reaction mechanisms (Katritzky et al., 1997).

Development of Biodegradable Polymers Lynn and Langer (2000) conducted research on the synthesis and characterization of poly(β-amino esters), utilizing N,N-dimethylethylenediamine and derivatives for polymerization. Their work contributes to the development of biodegradable polymers, particularly in the context of drug delivery and biomedical applications (Lynn & Langer, 2000).

Environmental Applications Tailor, Ahmadalinezhad, and Sayari (2014) investigated the use of tertiary amine-containing materials, including N,N-dimethyl derivatives, for the selective adsorption of SO2. Their findings are significant for environmental applications, particularly in the context of reducing air pollution and improving air quality (Tailor, Ahmadalinezhad, & Sayari, 2014).

Catalytic Applications in Organic Synthesis Vidal-Ferran et al. (1998) demonstrated the high catalytic activity of chiral amino alcohol ligands, including those derived from dimethylpiperidine, anchored to polystyrene resins. This research has implications for enantioselective catalysis in organic synthesis, particularly in the addition reactions of diethylzinc to aldehydes (Vidal-Ferran et al., 1998).

Propriétés

IUPAC Name |

(3S)-N,N-dimethylpiperidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9(2)7-4-3-5-8-6-7/h7-8H,3-6H2,1-2H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGVIZJUIPNHLI-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B3079148.png)

acetic acid](/img/structure/B3079150.png)